

Pyoverdine as a Fluorescent Probe in Cell Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: *Pyoverdin*

Cat. No.: *B1241691*

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Introduction

Pyoverdines are a class of fluorescent siderophores produced by fluorescent *Pseudomonas* species. Their primary biological role is to chelate ferric iron (Fe^{3+}) from the environment and transport it into the bacterial cell. This high affinity for iron, coupled with its intrinsic fluorescence that is quenched upon iron binding, makes **pyoverdine** a valuable tool for cell imaging applications. Specifically, it can be employed as a fluorescent probe to visualize its own uptake and localization within cells and to detect and quantify intracellular labile iron pools. These application notes provide an overview of the principles, protocols, and data for utilizing **pyoverdine** in cell imaging studies.

Principle of Application

The application of **pyoverdine** as a fluorescent probe in cell imaging is based on two key properties:

- **Intrinsic Fluorescence:** **Pyoverdine** possesses a chromophore that exhibits fluorescence, typically with excitation around 400 nm and emission around 460 nm. This allows for the direct visualization of the probe's distribution within cells using fluorescence microscopy.
- **Fluorescence Quenching by Ferric Iron (Fe^{3+}):** The fluorescence of **pyoverdine** is efficiently quenched upon binding to ferric iron. This property allows for the ratiometric or intensity-

based sensing of labile iron pools within the cell. A decrease in **pyoverdine** fluorescence can be correlated to an increase in the concentration of accessible Fe^{3+} .

Data Presentation

Photophysical and Chemical Properties of Pyoverdine

Property	Value	Conditions	Reference
Molar Extinction Coefficient (ϵ)	$\sim 19,000 \text{ M}^{-1}\text{cm}^{-1}$	pH 7.0	[1]
Maximum Excitation Wavelength	$\sim 400 \text{ nm}$	Neutral pH	[2][3]
Maximum Emission Wavelength	$\sim 447\text{-}460 \text{ nm}$	Neutral pH	[2][3][4]
Affinity for Fe^{3+} (K_a)	$\sim 10^{32} \text{ M}^{-1}$	[5]	
Affinity for Fe^{2+} (K_a)	$\sim 10^9 \text{ M}^{-1}$	[6]	

Fluorescence Response of Pyoverdine to Various Metal Ions

Metal Ion	Fluorescence Change (relative to metal-free pyoverdine)	Incubation Time	Reference
Fe ³⁺	Significant decrease (quenching)	60 seconds	[7]
Fe ²⁺	No significant change initially, then slow quenching	60 seconds	[7]
Cu ²⁺	Decrease (~17%)	60 seconds	[7]
Zn ²⁺	No significant change	60 seconds	[7]
Al ³⁺	Small increase (~9%)	60 seconds	[7]
Ca ²⁺	No significant change	60 seconds	[7]
Mg ²⁺	No significant change	60 seconds	[7]
Mn ²⁺	No significant change	60 seconds	[7]

Experimental Protocols

Protocol 1: Preparation and Purification of Pyoverdine

This protocol describes the production and purification of **pyoverdine** from *Pseudomonas aeruginosa* for use in cell imaging experiments.

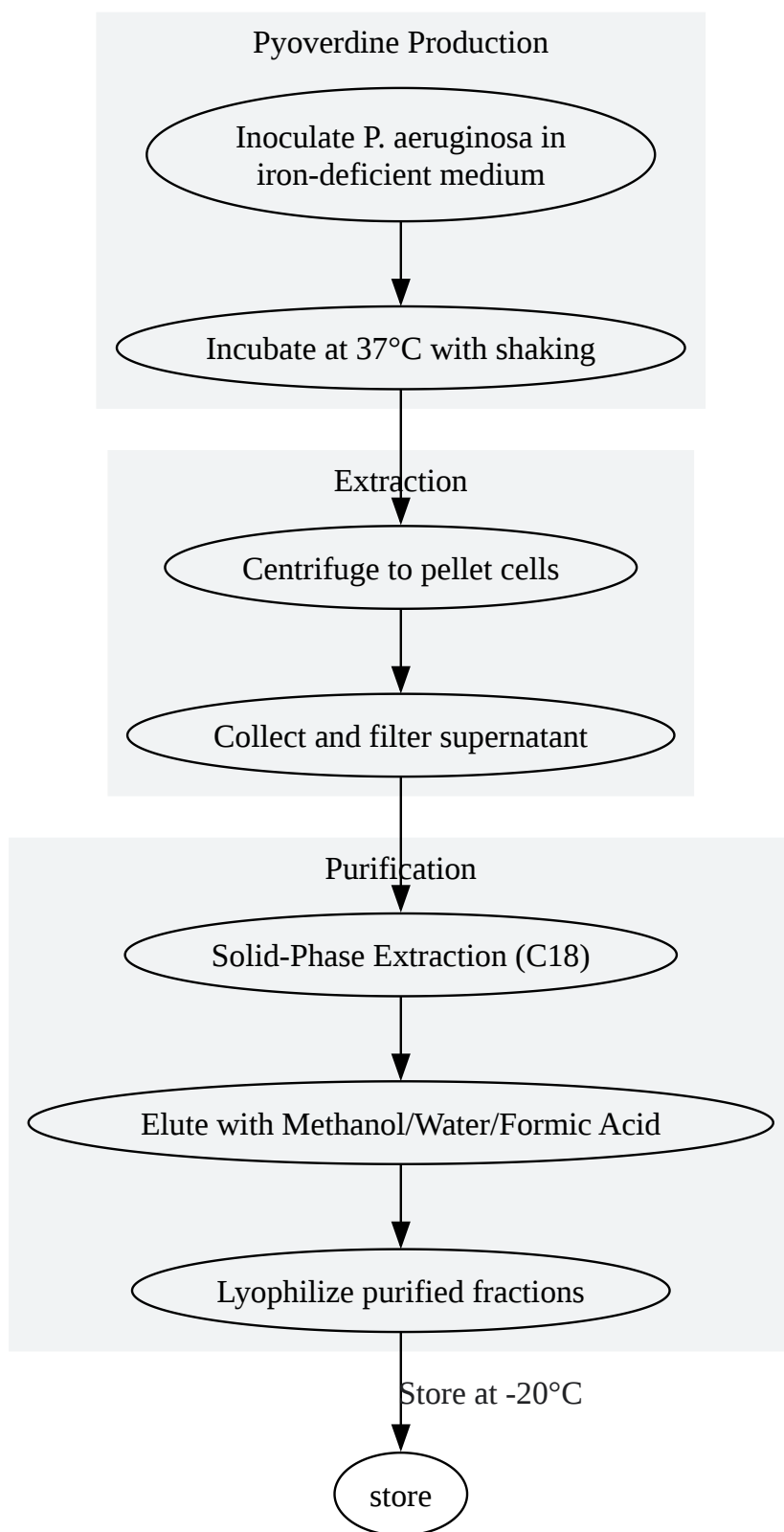
Materials:

- *Pseudomonas aeruginosa* strain (e.g., PAO1)
- Succinate medium
- Centrifuge and sterile centrifuge tubes
- 0.22 µm sterile filters

- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Methanol (MeOH)
- Formic acid (HCOOH)
- Water (HPLC grade)
- Lyophilizer

Procedure:

- Inoculate *P. aeruginosa* in an iron-deficient medium, such as succinate medium, and incubate at 37°C with shaking for 24-48 hours to induce **pyoverdine** production.
- Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes.
- Collect the supernatant and sterilize it by passing it through a 0.22 µm filter.
- Activate a C18 SPE cartridge by washing with methanol followed by water.
- Load the filtered supernatant onto the SPE cartridge.
- Wash the cartridge with water to remove unbound components.
- Elute the **pyoverdine** using a solution of 70% methanol in water with 0.1% formic acid.^[8]
- Collect the fluorescent fractions and confirm the presence of **pyoverdine** by measuring its absorbance at 400 nm.
- Lyophilize the purified **pyoverdine** to obtain a powder.
- Store the lyophilized **pyoverdine** at -20°C, protected from light.



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Protocol 2: Live-Cell Imaging of Pyoverdine Uptake in Mammalian Cells

This protocol details the steps for visualizing the uptake of **pyoverdine** in live mammalian cells, such as RAW264.7 macrophages.^[9]

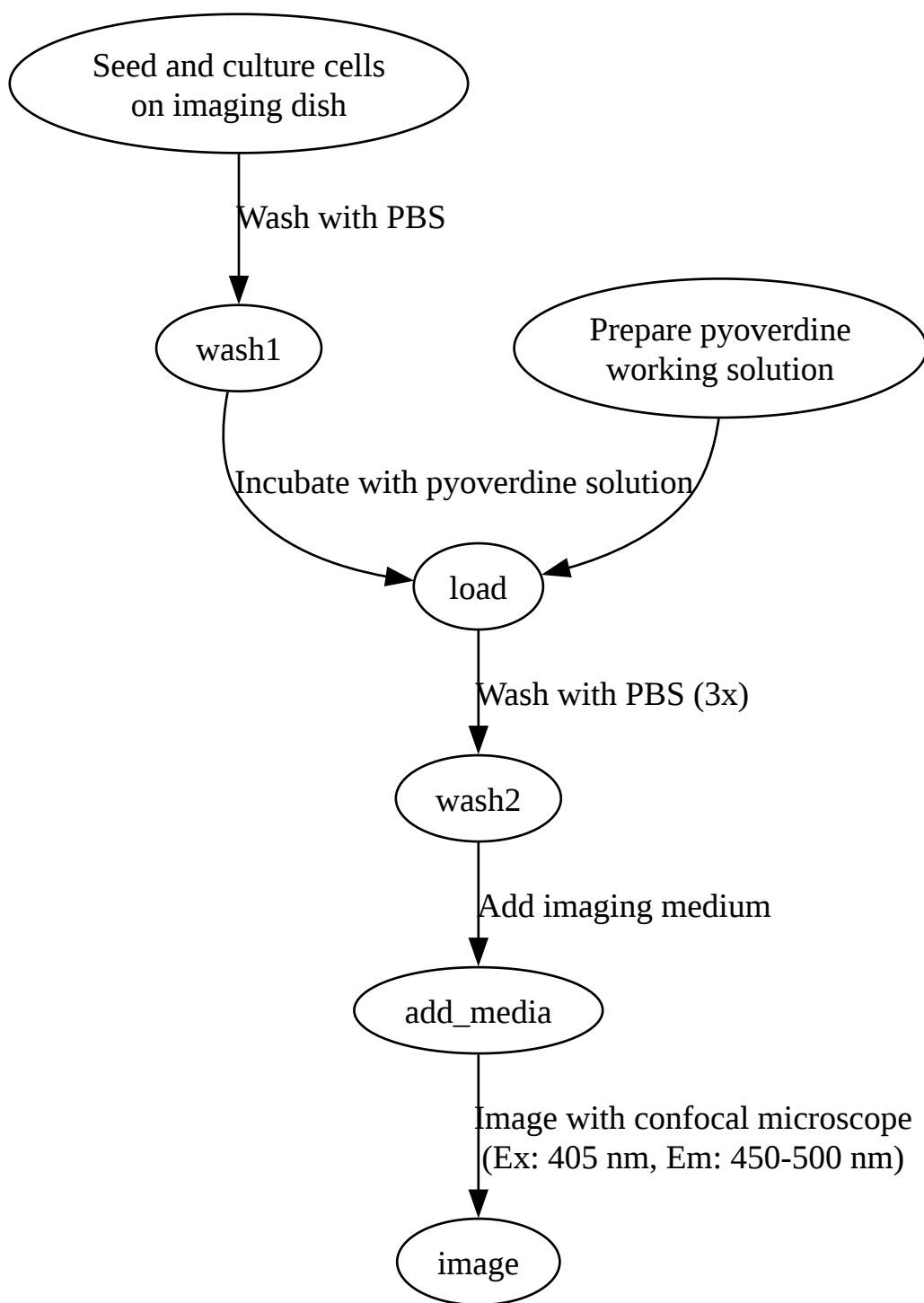
Materials:

- Mammalian cells (e.g., RAW264.7 macrophages)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Chambered cover glass or glass-bottom dishes
- Purified **pyoverdine**
- Phosphate-buffered saline (PBS)
- Confocal microscope with a 405 nm laser and appropriate emission filters

Procedure:

- Seed the cells onto a chambered cover glass or glass-bottom dish and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Prepare a working solution of **pyoverdine** in a serum-free medium at the desired concentration (e.g., 50-100 µM).
- Remove the culture medium from the cells and wash once with warm PBS.
- Add the **pyoverdine**-containing medium to the cells and incubate for the desired time (e.g., 1-2 hours) at 37°C.
- After incubation, wash the cells three times with warm PBS to remove extracellular **pyoverdine**.
- Add fresh, phenol red-free imaging medium to the cells.

- Immediately proceed to image the cells using a confocal microscope.
 - Excitation: 405 nm
 - Emission: 450-500 nm
 - Acquire images using a 40x or 60x objective.



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Protocol 3: Quantification of Intracellular Labile Iron Using Pyoverdine

This protocol describes a method to quantify the relative changes in the intracellular labile iron pool based on the fluorescence quenching of **pyoverdine**.

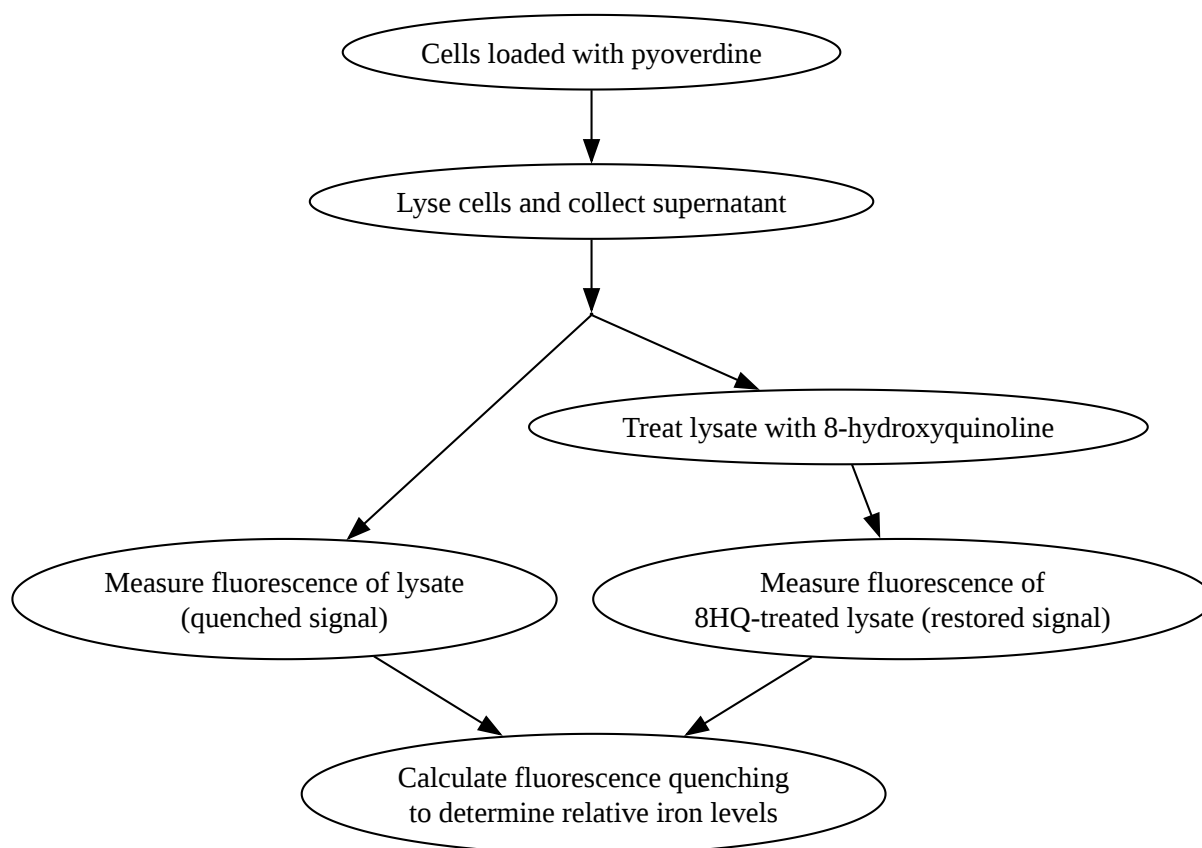
Materials:

- Cells treated with **pyoverdine** (from Protocol 2)
- Cell lysis buffer (e.g., RIPA buffer)
- 8-hydroxyquinoline (8HQ) solution in chloroform (1M)
- Fluorometer or fluorescence plate reader

Procedure:

- After incubating the cells with **pyoverdine** as described in Protocol 2, wash the cells thoroughly with PBS to remove extracellular **pyoverdine**.
- Lyse the cells using a suitable lysis buffer.
- Collect the cell lysate and centrifuge to pellet cell debris.
- Transfer the supernatant to a new tube.
- To measure the total intracellular **pyoverdine**, mix an aliquot of the cell lysate with an equal volume of 1M 8-hydroxyquinoline in chloroform. This will chelate the iron bound to **pyoverdine** and restore its fluorescence.^[10]
- Vortex the mixture and incubate at room temperature for at least 1 hour to ensure complete iron removal.
- Separate the aqueous and organic phases by centrifugation.
- Measure the fluorescence of the aqueous phase (containing the iron-free **pyoverdine**) using a fluorometer (Excitation: ~400 nm, Emission: ~460 nm).
- To determine the fluorescence of **pyoverdine** in the presence of intracellular iron, measure the fluorescence of an untreated aliquot of the cell lysate.

- The relative intracellular labile iron concentration can be inferred from the degree of fluorescence quenching, calculated as: $\text{Quenching (\%)} = (1 - (\text{Fluorescence_lysate} / \text{Fluorescence_8HQ_treated})) * 100$



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Protocol 4: Cytotoxicity Assay

It is essential to determine the optimal, non-toxic concentration of **pyoverdine** for cell imaging experiments.

Materials:

- Mammalian cells of interest

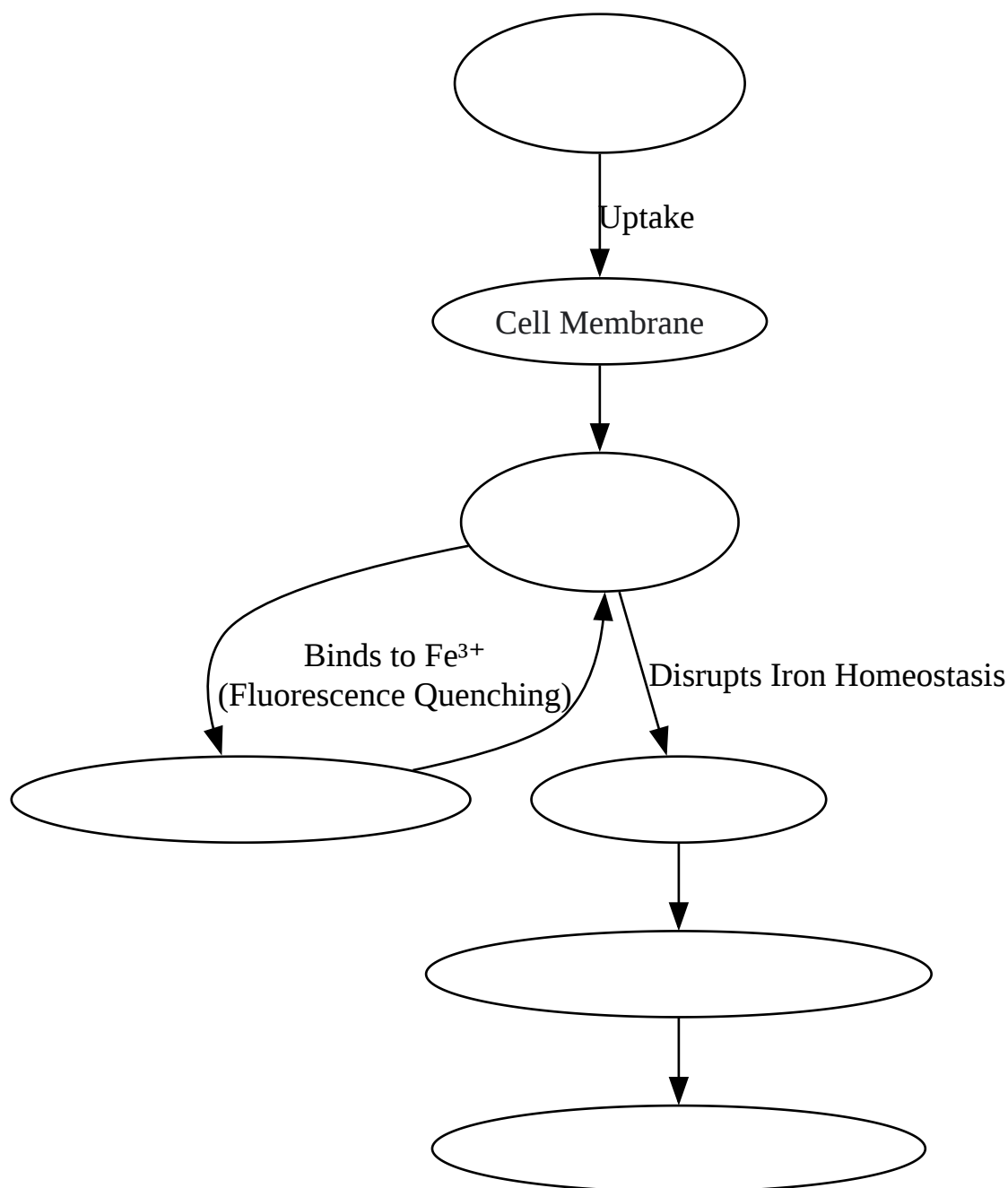
- 96-well plates
- Purified **pyoverdine**
- Cell viability reagent (e.g., MTT, alamarBlue)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of **pyoverdine** in the cell culture medium.
- Remove the old medium and add the **pyoverdine** dilutions to the cells. Include a vehicle-only control.
- Incubate the cells for a duration equivalent to the planned imaging experiment (e.g., 2-4 hours).
- After incubation, perform a cell viability assay according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the cell viability as a percentage of the vehicle-only control and determine the highest concentration of **pyoverdine** that does not significantly affect cell viability.

Signaling Pathways and Cellular Responses

While **pyoverdine** is primarily known for its role in bacterial virulence and iron acquisition, its introduction into mammalian cells can elicit cellular responses. **Pyoverdine** has been shown to translocate into host cells and can disrupt mitochondrial iron homeostasis, which may trigger stress response pathways.[5] However, specific signaling pathways directly activated by **pyoverdine** when used as a fluorescent probe at non-toxic concentrations are not yet well-elucidated and require further investigation. It is important to consider that at higher concentrations or with prolonged exposure, **pyoverdine** may induce cytotoxicity, potentially through the induction of reactive oxygen species.



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Troubleshooting

- Low intracellular fluorescence:
 - Increase the concentration of **pyoverdine** or the incubation time.

- Ensure that the cells are healthy and metabolically active, as uptake may be an active process.
- Check the purity of the **pyoverdine** preparation.
- High background fluorescence:
 - Ensure thorough washing of cells after **pyoverdine** incubation to remove any unbound probe.
 - Use a phenol red-free imaging medium.
- Cell death or morphological changes:
 - Perform a cytotoxicity assay (Protocol 4) to determine the optimal non-toxic concentration of **pyoverdine**.
 - Reduce the incubation time or **pyoverdine** concentration.

Conclusion

Pyoverdine offers a versatile and readily available fluorescent probe for cell imaging, particularly for the visualization and relative quantification of intracellular labile iron. The protocols provided herein offer a foundation for researchers to employ **pyoverdine** in their studies. It is crucial to optimize the experimental conditions, such as probe concentration and incubation time, for each cell type and experimental setup to ensure reliable and reproducible results while minimizing potential cytotoxicity. Further research is warranted to fully elucidate the cellular uptake mechanisms and any potential off-target effects or induced signaling pathways.

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